molecular formula C16H23ClN4O2 B2356910 N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride CAS No. 2418727-81-6

N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride

Cat. No.: B2356910
CAS No.: 2418727-81-6
M. Wt: 338.84
InChI Key: TXDVCAVLPCFMIY-UHFFFAOYSA-N
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Description

The compound “N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazoles are heterocyclic compounds which have five members containing three nitrogen and two carbon atoms. There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole . The specific molecular structure of “this compound” is not available in the retrieved literature.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

One significant application of this compound is as a neurokinin-1 (NK1) receptor antagonist. A study by Harrison et al. (2001) describes a variant of this compound demonstrating high affinity and oral activity as an NK1 receptor antagonist. This version has potential uses in clinical efficacy for emesis and depression due to its long central duration of action and high water solubility (Harrison et al., 2001).

Chiral Discrimination Study

The compound has been used in chiral discrimination studies. Bereznitski et al. (2002) achieved the separation of enantiomers of a similar compound on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This research provides insights into weak hydrogen bonds and other interactions governing retention and enantioselectivity in chiral discrimination (Bereznitski et al., 2002).

Synthesis and Characterization

The synthesis and characterization of related triazol compounds have been explored in several studies. For example, Aouine Younas et al. (2014) reported the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, providing valuable data on its structure through NMR and MS data (Aouine Younas et al., 2014).

Potential Anticonvulsant Agents

In the area of medicinal chemistry, novel schiff bases of 3-aminomethyl pyridine, similar in structure to the subject compound, have been synthesized and screened for anticonvulsant activity. These studies, such as the one by Pandey and Srivastava (2011), provide insights into the potential therapeutic applications of these compounds in treating seizures (Pandey & Srivastava, 2011).

Antioxidant Properties

Another area of research is the exploration of antioxidant properties. Hadjipavlou-Litina et al. (2022) synthesized novel 1,2,3-triazole-containing nitrones, related to the subject compound, and evaluated their antioxidant capacity, thereby indicating potential applications in oxidative stress-related conditions (Hadjipavlou-Litina et al., 2022).

Properties

IUPAC Name

N-[[2-(3,5-dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2.ClH/c1-12-5-13(2)7-15(6-12)20-18-9-14(19-20)8-17-10-16-11-21-3-4-22-16;/h5-7,9,16-17H,3-4,8,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDVCAVLPCFMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2N=CC(=N2)CNCC3COCCO3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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